molecular formula C25H30ClNO2 B4082198 4-[[[3-Phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride

4-[[[3-Phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride

Cat. No.: B4082198
M. Wt: 412.0 g/mol
InChI Key: KBSZQMDCJYWYGJ-UHFFFAOYSA-N
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Description

4-[[[3-Phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl group, a propan-2-yloxyphenyl group, and an amino-methylphenol group, all linked together. The hydrochloride form of this compound enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[[3-Phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-phenyl-3-(4-propan-2-yloxyphenyl)propylamine, which is then reacted with formaldehyde and phenol under controlled conditions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced technologies such as supercritical fluid synthesis. This method offers advantages like faster reaction rates, uniform particle size distribution, and high conversion rates, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[[[3-Phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include quaternary ammonium cations, reduced amines, and substituted phenols, depending on the type of reaction and reagents used.

Scientific Research Applications

4-[[[3-Phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[[3-Phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Properties

IUPAC Name

4-[[[3-phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO2.ClH/c1-19(2)28-24-14-10-22(11-15-24)25(21-6-4-3-5-7-21)16-17-26-18-20-8-12-23(27)13-9-20;/h3-15,19,25-27H,16-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSZQMDCJYWYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CCNCC2=CC=C(C=C2)O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[[3-Phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[[[3-Phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride
Reactant of Route 3
4-[[[3-Phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride
Reactant of Route 4
4-[[[3-Phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride
Reactant of Route 5
4-[[[3-Phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride
Reactant of Route 6
4-[[[3-Phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride

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